N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropanecarboxamide moiety attached to a piperidine ring, which is further substituted with a 3-bromo-5-chloropyridin-2-yl group. The presence of both bromine and chlorine atoms in the pyridine ring adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Pyridine Moiety: The 3-bromo-5-chloropyridin-2-yl group is introduced via a halogenation reaction, where bromine and chlorine atoms are added to the pyridine ring.
Coupling with Cyclopropanecarboxamide: The final step involves coupling the piperidine intermediate with cyclopropanecarboxamide under specific reaction conditions, such as the use of coupling reagents and catalysts.
Chemical Reactions Analysis
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The presence of halogen atoms in the pyridine ring makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity[4][4].
Comparison with Similar Compounds
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
Chlorantraniliprole: A compound with a similar pyridine ring structure, used as an insecticide.
Cyantraniliprole: Another insecticide with a similar chemical structure but different substituents on the pyridine ring.
Flubendiamide: A compound with a similar mode of action, used as an insecticide.
Properties
Molecular Formula |
C14H17BrClN3O |
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Molecular Weight |
358.66 g/mol |
IUPAC Name |
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17BrClN3O/c15-12-6-10(16)7-17-13(12)19-5-1-2-11(8-19)18-14(20)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,18,20) |
InChI Key |
MEPGXPVTQJAJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Br)NC(=O)C3CC3 |
Origin of Product |
United States |
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